ALDH3A1 Inhibitory Activity: A Quantitative Benchmark for This Compound
This compound is a verified inhibitor of human ALDH3A1, with an IC50 of 2.10 µM (2.10E+3 nM) in a spectrophotometric assay [1]. This provides a quantitative benchmark for its activity, distinguishing it from closely related benzyloxybenzaldehydes that may have been optimized for other targets, such as ALDH1A3, where some analogs demonstrate sub-micromolar potency [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.10 µM (2.10E+3 nM) |
| Comparator Or Baseline | Benzyloxybenzaldehyde derivatives (ABMM-15, ABMM-16) designed for ALDH1A3 inhibition |
| Quantified Difference | The target compound is 9.1-fold less potent than ABMM-15 (IC50 = 0.23 µM) against its primary target, ALDH1A3 [2]. This comparison underscores the isoform-specific nature of benzyloxybenzaldehyde activity and the unique profile of this compound as an ALDH3A1 inhibitor. |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition by spectrophotometric analysis [1]. |
Why This Matters
For researchers focusing on ALDH3A1 pathways, this compound provides a defined, moderate-potency inhibitor to serve as a starting point for SAR studies or as a control, in contrast to analogs optimized for other isoforms.
- [1] BindingDB. BDBM50447072: CHEMBL1890994::US9328112, A24. Affinity Data: IC50 = 2.10E+3 nM for human ALDH3A1. View Source
- [2] Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. View Source
